molecular formula C17H13ClN6O2S B2856236 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872860-30-5

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2856236
CAS No.: 872860-30-5
M. Wt: 400.84
InChI Key: AXTGMKCQNMEXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds structurally analogous to purines. The target compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 1-position, a thioether linkage at the 4-position, and an N-(5-methylisoxazol-3-yl)acetamide moiety. This structural complexity enables diverse biological interactions, making comparative analysis with analogues critical for understanding its unique profile.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2S/c1-10-6-14(23-26-10)22-15(25)8-27-17-13-7-21-24(16(13)19-9-20-17)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTGMKCQNMEXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 4-chlorophenyl group and the thioacetamide moiety under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been synthesized and evaluated for their ability to inhibit specific kinases involved in cancer progression, particularly the AKT pathway. The inhibition of AKT signaling is crucial as it is often upregulated in various cancers, including glioblastoma. Research indicates that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Studies have shown that related compounds can inhibit kinases such as CDK2 and AKT2, which are pivotal in cell cycle regulation and survival pathways in cancer cells. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to exhibit low micromolar activity against AKT2, correlating with reduced glioma cell proliferation .

Neuroprotective Effects

Emerging evidence suggests that some pyrazolo[3,4-d]pyrimidine derivatives possess neuroprotective properties. These compounds may mitigate neurodegeneration by modulating signaling pathways associated with neuronal survival and apoptosis. The potential application in neurodegenerative diseases such as Alzheimer's or Parkinson's warrants further exploration .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anticancer ActivityInhibition of glioma growth via AKT pathway interference; selective cytotoxicity towards cancer cells.
Kinase InhibitionLow micromolar activity against CDK2; potential for selective targeting in cancer therapy.
Neuroprotective EffectsModulation of neuronal survival pathways; potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

  • Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 4-hydroxypyrimidinyl group in Compound 3 () . The fluorophenyl-chromenone substituent in ’s compound introduces rigidity and fluorination, which could enhance metabolic stability and target binding . The propynyl group in Compound 2p () enables modular functionalization via click chemistry, a feature absent in the target compound .
  • Thioether Linkage :

    • The thioacetamide group in the target compound and Compound 3 () may confer redox sensitivity or serve as a hydrogen-bond acceptor, influencing receptor interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of 4-chlorophenyl derivatives with thioacetamide to construct the pyrazolo[3,4-d]pyrimidine scaffold.

Acylation : Introduction of the 5-methylisoxazole acetamide group via nucleophilic substitution or coupling reactions.

  • Key Conditions : Use of bases (e.g., triethylamine) to deprotonate intermediates, and solvents like DMF or acetone. Temperature control (25–80°C) is critical to avoid side reactions .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry of the pyrazolo-pyrimidine core.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and purity.
  • X-ray Crystallography (if available): Resolves absolute configuration and packing interactions .

Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C.
  • Solution Stability : Monitor degradation via HPLC in solvents (e.g., DMSO, PBS) over 24–72 hours.
  • Light Sensitivity : Conduct photostability tests under UV/visible light .

Advanced Research Questions

Q. How can reaction yields for introducing the thioacetamide group be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test K2_2CO3_3, Cs2_2CO3_3, or DBU to enhance nucleophilic thiolate formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature Gradients : Reflux (80–100°C) accelerates reactions but requires monitoring for byproducts via TLC .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activities using uniform protocols (e.g., IC50_{50} measurements in kinase inhibition assays).
  • Comparative SAR Analysis :
Substituent Reported Activity Study Conditions
4-ChlorophenylAnticancer (Kinase inhibition)pH 7.4, 37°C
3-TrifluoromethylEnhanced selectivityDocking simulations
  • Statistical Validation : Apply ANOVA to identify significant variations between datasets .

Q. How can the compound’s selectivity for specific molecular targets be enhanced?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to improve binding affinity.
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase).
  • In Vitro Profiling : Screen against a panel of related enzymes to identify off-target effects .

Q. What methodologies are recommended for analyzing its metabolic pathways in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH cofactor.
  • LC-MS/MS Analysis : Identify metabolites via fragmentation patterns.
  • CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between cell lines?

  • Methodological Answer :

Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., RPMI vs. DMEM).

Dose-Response Curves : Generate 72-hour viability data using MTT assays.

Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) across cell types to identify resistance factors .

Experimental Design

Q. What in silico tools are effective for predicting this compound’s ADME properties?

  • Methodological Answer :

  • SwissADME : Predicts solubility, GI absorption, and BBB permeability.
  • pkCSM : Estimates toxicity (e.g., hERG inhibition).
  • Molecular Dynamics (MD) : Simulates binding stability in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.